T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate
Overview
Description
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butyl group, a benzyloxycarbonylamino group, and a hydroxybutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved through the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot, making it a convenient and efficient approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzyloxycarbonylamino group.
Scientific Research Applications
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate involves the formation of reactive intermediates during its chemical reactions. For example, during esterification, the formation of an O-acylisourea intermediate facilitates the reaction with alcohols to form esters . In oxidation reactions, the tert-butyl group can form carbocations, which are key intermediates in the reaction pathway .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl Acetate: Another tert-butyl ester with similar reactivity but different applications.
Tert-Butyl Benzoate: Shares the tert-butyl ester functionality but has a different aromatic group.
Tert-Butyl Carbamate: Contains a tert-butyl group and a carbamate moiety, used in different synthetic applications.
Uniqueness
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is unique due to the presence of both a benzyloxycarbonylamino group and a hydroxybutyrate moiety, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLWSYREBUSNL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445200 | |
Record name | AG-H-14083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78266-81-6 | |
Record name | AG-H-14083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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